Etrimfos

Vue d'ensemble

Description

Applications De Recherche Scientifique

Analyse de résidus de pesticides dans les matrices alimentaires

Etrimfos a été utilisé dans le dépistage des résidus de pesticides dans les matrices alimentaires telles que le thé et le miel. Les méthodes de spectrométrie de masse à haute résolution permettent la détection et la semi-quantification des résidus de pesticides, y compris l'this compound, à des niveaux égaux ou inférieurs aux exigences législatives .

Analyse multi-résidus de pesticides dans les jus de plantes

L'efficacité du composé pour contrôler les ravageurs en fait un candidat pour l'analyse des résidus dans les produits à base de plantes. Par exemple, l'analyse de l'this compound dans les jus d'Aloe vera et d'Amla (groseille indienne) démontre le potentiel de la méthode pour détecter les composés à l'état de traces .

Dépistage non ciblé et confirmation de masse précise

This compound peut être identifié par des méthodes de dépistage non ciblé utilisant des systèmes LC/MS de paillasse. Cette application est cruciale pour la conformité réglementaire et la garantie de la sécurité alimentaire en confirmant la présence de pesticides comme l'this compound à de faibles niveaux de parties par milliard .

Analyse rationalisée des pesticides

This compound fait partie de la liste étendue de pesticides qui peuvent être analysés en une seule fois à l'aide de techniques de spectrométrie de masse avancées. Cette approche rationalisée est essentielle pour la surveillance efficace des niveaux de pesticides dans les produits agricoles .

Étude du devenir dans l'environnement et de l'écotoxicité

La recherche sur l'this compound a indiqué qu'il n'est pas persistant dans les sols et qu'il a une faible solubilité aqueuse. Cependant, il est très toxique pour les poissons, les invertébrés aquatiques et les abeilles, ce qui en fait un sujet d'études écotoxicologiques .

Analyse de l'impact sur la santé humaine

En tant que neurotoxine et inhibiteur de l'acétylcholinestérase, l'this compound présente des risques importants pour la santé s'il est ingéré. Les études se concentrant sur son impact sur la santé humaine sont essentielles, en particulier compte tenu de sa toxicité modérée pour l'homme .

Obsolescence et statut réglementaire

This compound est considéré comme obsolète dans de nombreuses régions, et son statut réglementaire fait l'objet d'études. Comprendre les raisons de son obsolescence et les implications pour les pratiques de lutte antiparasitaire constitue un domaine de recherche important .

Méthodologies d'extraction et de quantification

Des stratégies d'extraction innovantes, telles que la microextraction par solvant à polarité commutable, ont été développées pour la préconcentration de l'this compound à partir d'échantillons d'eau et d'aliments. Ces méthodologies sont essentielles pour la quantification précise et la surveillance des niveaux de pesticides .

Mécanisme D'action

Target of Action

Etrimfos is an organophosphorus insecticide . Its primary targets are various chewing pests of crops and stored grain . It is highly toxic to fish, aquatic invertebrates, and honeybees, but less toxic to birds and algae . It acts as a neurotoxin and acetyl cholinesterase inhibitor .

Mode of Action

This compound is a non-systemic insecticide and acaricide with contact and stomach action . It inhibits acetylcholinesterase, a key enzyme in the nervous system of insects . This inhibition disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the targeted pests .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at the nerve synapses, causing continuous stimulation of the nerves, paralysis, and death of the pest .

Pharmacokinetics

This compound has a low aqueous solubility but is miscible with many organic solvents .

Result of Action

The result of this compound action is the effective control of various chewing pests. It was once used to control pests like caterpillars, stem borers, scale, leatherjackets, Colorado beetles, moths, corn-borers, and weevils on various crops and stored grain . It is now considered obsolete .

Action Environment

It is highly toxic to aquatic life, indicating that its efficacy and stability can be influenced by environmental factors such as proximity to water bodies . .

Safety and Hazards

Propriétés

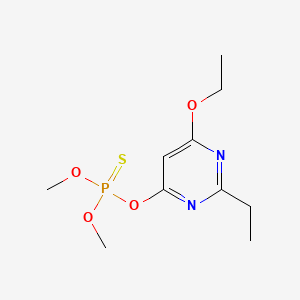

IUPAC Name |

(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIWFCGDPUIBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041964 | |

| Record name | Etrimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], Liquid | |

| Record name | Etrimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.195 at 20 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C | |

| Record name | Etrimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS RN |

38260-54-7 | |

| Record name | Etrimfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38260-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etrimfos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX5LWR4ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-3.35 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

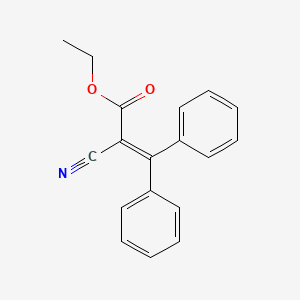

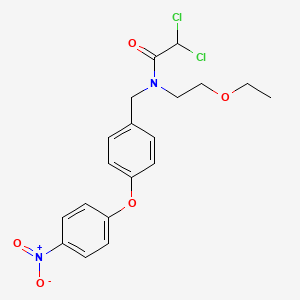

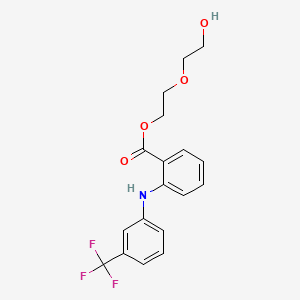

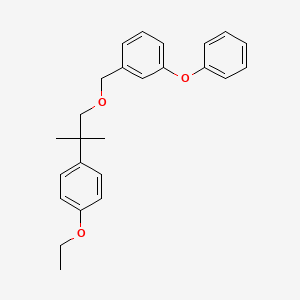

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Etrimfos?

A: this compound is an organophosphate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ]

Q2: How does this compound interact with acetylcholinesterase?

A: this compound binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation effectively blocks AChE from breaking down acetylcholine, leading to its accumulation at nerve synapses. [, , ]

Q3: What are the downstream effects of this compound-induced AChE inhibition?

A: The accumulation of acetylcholine results in continuous nerve stimulation, leading to a cascade of symptoms such as tremors, convulsions, paralysis, and eventually death in target insects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C10H17N2O4PS, and its molecular weight is 292.33 g/mol. [, , , ]

Q5: What spectroscopic data are available for the characterization of this compound?

A: Researchers commonly employ techniques like LC-MS, IR, and 1H NMR to identify and characterize this compound. For instance, one study confirmed the structure of synthesized this compound using LC-MS, IR, and 1H NMR. [, , ]

Q6: How stable is this compound under different storage conditions?

A: While specific data on the stability of pure this compound under various conditions is limited in the provided research, studies on its residues in stored grains like wheat and barley indicate persistence over time, highlighting its suitability as a grain protectant. [, ]

Q7: Does this compound possess any catalytic properties relevant to its application?

A7: The provided research primarily focuses on this compound's insecticidal activity stemming from its AChE inhibition. No catalytic properties directly related to its application are discussed.

Q8: Have there been any computational studies on this compound?

A8: The provided research does not explicitly mention any computational studies or QSAR models developed for this compound.

Q9: How do structural modifications of this compound affect its insecticidal activity?

A: While the provided research doesn't delve into specific SAR studies for this compound, it's known that structural alterations to organophosphates, particularly changes in the alkoxy or aryloxy groups, can significantly influence their AChE inhibition potency and selectivity for different insect species. [, , , ]

Q10: What formulations of this compound are commonly used?

A: this compound is often formulated as dusts, wettable powders, and emulsifiable concentrates for application on stored grains and crops. [, , , , , ]

Q11: How do different formulations affect this compound's efficacy and persistence?

A: Research shows that formulation significantly impacts the efficacy and residual activity of this compound. For instance, dust formulations on stored wheat and barley provided effective control of susceptible insect species for extended periods. [, , ]

Q12: What are the regulatory guidelines regarding the use of this compound?

A: While specific regulatory guidelines are not discussed in the provided research, the use of this compound is subject to regulations and restrictions in different countries due to its potential toxicity to non-target organisms and the environment. []

Q13: How is this compound absorbed and distributed in target insects?

A: Research suggests this compound can be absorbed through the cuticle, ingestion, and respiration in insects. While its precise distribution patterns are not extensively studied, its presence in various insect tissues after treatment suggests systemic action. [, , , ]

Q14: What are the major metabolic pathways of this compound in insects?

A: Studies using house flies and corn plant preparations indicate that this compound undergoes biotransformation through hydrolysis and oxidation reactions, forming metabolites like this compound oxon, which can also be biologically active. [, , ]

Q15: How is this compound eliminated from insects?

A: While specific details on excretion routes are limited in the provided research, it's likely that this compound and its metabolites are excreted through feces and/or metabolized further in insects. [, ]

Q16: What are the mechanisms behind this compound resistance?

A: While the provided research doesn't delve into specific resistance mechanisms for this compound, common mechanisms in insects exposed to organophosphates include target site mutations in AChE and increased detoxification enzyme activity. [, , ]

Q17: What are the toxicological concerns associated with this compound?

A: As an organophosphate, this compound poses potential toxicity to non-target organisms, including mammals. Its ability to inhibit AChE is not insect-specific and can lead to adverse effects in humans and other animals upon exposure. [, , , ]

Q18: What analytical techniques are commonly used to detect and quantify this compound residues?

A: Gas chromatography coupled with flame photometric detection (GC-FPD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for this compound residue analysis in various matrices. [, , , , , ]

Q19: What extraction and cleanup procedures are employed for this compound analysis in food samples?

A: Various methods, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE), are used for extracting this compound from food matrices like cereals, fruits, and vegetables. [, , , , ]

Q20: What is the environmental fate of this compound?

A: While detailed information is limited in the provided research, like other organophosphates, this compound can potentially contaminate soil and water systems through runoff and leaching. [, ]

Q21: How does this compound degrade in the environment?

A: Environmental degradation of this compound likely involves processes like hydrolysis, photolysis, and microbial degradation, although specific information on degradation pathways and rates is not extensively covered in the provided research. [, ]

Q22: What parameters are crucial for validating analytical methods for this compound residue analysis?

A: Method validation for this compound analysis involves assessing parameters like accuracy, precision (repeatability and reproducibility), specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and measurement uncertainty to ensure reliable and accurate results. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.